2-(Tetrahydrofuran-2-yl)piperidine (CAS 383128-88-9) is a highly saturated building block featuring linked piperidine and tetrahydrofuran rings . With a molecular weight of 155.24 g/mol and a boiling point of 237.5 °C, it serves as a robust secondary amine precursor in medicinal chemistry and complex active pharmaceutical ingredient (API) synthesis . Its primary procurement value lies in its perfect fraction of sp3-hybridized carbons (Fsp3 = 1.0), which provides a distinct three-dimensional conformation compared to traditional flat heteroaromatics. This structural profile makes it an essential material for programs seeking to improve aqueous solubility, lower lipophilicity, and enhance target binding specificity in downstream formulations.
Substituting 2-(Tetrahydrofuran-2-yl)piperidine with its fully aromatic counterpart, 2-(2-furyl)pyridine, or the partially saturated 2-(tetrahydrofuran-2-yl)pyridine, fundamentally alters both process chemistry and final material performance[1]. Aromatic substitutes suffer from significantly lower aqueous solubility and a higher propensity for off-target binding due to their flat, planar geometries. Furthermore, partially saturated analogs lacking the piperidine ring present a drastically less nucleophilic nitrogen, which severely limits compatibility with standard high-throughput amide coupling and reductive amination workflows [1]. Procurement strategies that default to cheaper, flatter analogs often incur higher downstream costs due to increased clinical attrition rates and the need for complex, catalyst-heavy functionalization steps.
2-(Tetrahydrofuran-2-yl)piperidine offers a highly desirable Fsp3 value of 1.0, meaning 100% of its carbon atoms are sp3-hybridized [1]. In direct contrast, the fully aromatic comparator 2-(2-furyl)pyridine has an Fsp3 of 0.0. This shift from a planar to a 3D conformation dramatically impacts physicochemical properties; high-Fsp3 scaffolds typically exhibit a >10-fold increase in intrinsic aqueous solubility compared to their flat analogs[1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) |
| Target Compound Data | Fsp3 = 1.0 (9/9 carbons) |
| Comparator Or Baseline | 2-(2-Furyl)pyridine (Fsp3 = 0.0) |
| Quantified Difference | Absolute increase of 1.0 in Fsp3, correlating with exponential improvements in aqueous solubility. |
| Conditions | Standard chemoinformatic structural analysis |
Procuring high-Fsp3 building blocks directly reduces formulation challenges and lowers the risk of clinical attrition due to poor solubility.
The presence of the saturated piperidine ring provides a highly nucleophilic secondary amine, with a conjugate acid pKa of approximately 10.5 to 11.2[1]. When compared to the partially saturated analog 2-(tetrahydrofuran-2-yl)pyridine (pKa ~5.2), the target compound is over five orders of magnitude more basic [1]. This high nucleophilicity allows for rapid, catalyst-free or mildly catalyzed amide couplings, reductive aminations, and SNAr reactions at room temperature, whereas the pyridine analog requires forcing conditions or transition-metal catalysis.
| Evidence Dimension | Nitrogen basicity / nucleophilicity (pKa) |
| Target Compound Data | pKa ~ 10.5 - 11.2 (piperidine NH) |
| Comparator Or Baseline | 2-(Tetrahydrofuran-2-yl)pyridine (pKa ~ 5.2) |
| Quantified Difference | ~5.5 pKa unit difference, representing a >300,000-fold increase in basicity. |
| Conditions | Aqueous standard conditions (25 °C) |
This ensures seamless integration into standard automated library synthesis workflows, reducing reagent costs and cycle times.
Incorporating the tetrahydrofuran ring rather than a purely hydrocarbon side chain provides a critical hydrogen bond acceptor that modulates lipophilicity [1]. Compared to a structural analog like 2-cyclopentylpiperidine, the oxygen atom in 2-(tetrahydrofuran-2-yl)piperidine lowers the calculated partition coefficient (cLogP) by approximately 1.0 to 1.5 units[1]. This reduction in lipophilicity is achieved without sacrificing the steric volume required to fill hydrophobic binding pockets, leading to higher ligand efficiency.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~ 1.2 - 1.5 |
| Comparator Or Baseline | 2-Cyclopentylpiperidine (cLogP ~ 2.5 - 2.8) |
| Quantified Difference | Reduction of ~1.0 - 1.5 log units. |
| Conditions | In silico cLogP estimation models |
Lower lipophilicity at the building-block stage prevents the final API from exceeding optimal logP thresholds, improving ADME properties.
Due to its Fsp3 of 1.0 and low molecular weight (155.24 g/mol), this compound is an ideal starting point for FBDD [1]. The 3D conformation allows it to probe complex binding pockets that flat aromatic fragments cannot access, while its high solubility ensures accurate screening results in aqueous assays without precipitation artifacts.
The combination of a basic amine and a hydrogen-bond-accepting ether oxygen mimics the pharmacophores of many central nervous system (CNS) active compounds [1]. Its optimal cLogP profile makes it a superior precursor for synthesizing blood-brain barrier (BBB) penetrant molecules compared to highly lipophilic carbocyclic analogs.
The highly nucleophilic secondary amine (pKa ~11) makes this compound perfectly suited for automated parallel synthesis platforms [1]. It reacts predictably and rapidly in standard amide coupling and reductive amination protocols, avoiding the need for the specialized, expensive transition-metal catalysts required when using pyridine-based analogs.